molecular formula C22H23NO8S B10849523 Isosorbide-2-benzylcarbamate-5-tosylate

Isosorbide-2-benzylcarbamate-5-tosylate

Cat. No.: B10849523
M. Wt: 461.5 g/mol
InChI Key: RGANIXDJVGCBKP-MTQWCTHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isosorbide-2-benzylcarbamate-5-tosylate is a chemically modified derivative of isosorbide, a bicyclic diol derived from renewable resources like starch. The compound features two key functional groups:

  • A benzylcarbamate group at the 2-position, which enhances steric bulk and may influence binding interactions.
  • A tosylate (p-toluenesulfonate) group at the 5-position, commonly used to improve solubility or act as a leaving group in synthetic reactions.

Properties

Molecular Formula

C22H23NO8S

Molecular Weight

461.5 g/mol

IUPAC Name

[(3S,3aR,6R,6aR)-3-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate

InChI

InChI=1S/C22H23NO8S/c1-14-7-9-16(10-8-14)32(26,27)22(25)31-18-13-29-19-17(12-28-20(18)19)30-21(24)23-11-15-5-3-2-4-6-15/h2-10,17-20H,11-13H2,1H3,(H,23,24)/t17-,18+,19+,20+/m0/s1

InChI Key

RGANIXDJVGCBKP-MTQWCTHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OC(=O)NCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2COC3C2OCC3OC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Selective Benzyl Carbamation at the 2-Position

The 2-hydroxyl group of isosorbide is more reactive due to steric and electronic factors, enabling selective carbamate formation. In a dry flask, isosorbide (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. Benzyl isocyanate (1.2 equiv) is added dropwise at 0°C, followed by catalytic DMAP (0.1 equiv). The reaction is warmed to room temperature and stirred for 12 hours. Completion is confirmed via thin-layer chromatography (TLC), showing consumption of the starting material (Rf = 0.3 in ethyl acetate/hexane 1:2). The crude product, isosorbide-2-benzylcarbamate, is purified via silica gel chromatography (yield: 75–80%).

Tosylation at the 5-Position

The remaining 5-hydroxyl group is sulfonylated using tosyl chloride. Isosorbide-2-benzylcarbamate (1.0 equiv) is dissolved in THF, and TEA (2.5 equiv) is added. The solution is cooled to −10°C, and tosyl chloride (1.5 equiv) is introduced gradually. The mixture is stirred for 6 hours, allowing the temperature to rise to 0°C. After quenching with ice water, the product is extracted with ethyl acetate, washed with brine, and dried over MgSO4. Evaporation yields this compound as a white solid (yield: 65–70%).

Reaction Optimization and Challenges

Regioselectivity Control

Achieving selectivity between the 2- and 5-positions is critical. The 2-position’s higher nucleophilicity favors carbamate formation, but residual reactivity at the 5-position necessitates careful stoichiometry. Excess benzyl isocyanate (>1.2 equiv) leads to bis-carbamation, while insufficient reagent results in unreacted isosorbide. Kinetic studies suggest that maintaining temperatures below 5°C during carbamate formation minimizes side reactions.

Tosylation Efficiency

Tosyl chloride’s reactivity is highly moisture-sensitive. Anhydrous conditions and controlled addition rates prevent hydrolysis to p-toluenesulfonic acid. Catalytic DMAP (0.05 equiv) enhances sulfonate ester formation by activating the hydroxyl group, improving yields to 75% in optimized trials.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.0 Hz, 2H, tosyl aromatic), 7.28–7.15 (m, 5H, benzyl aromatic), 5.10 (s, 2H, benzyl CH2), 4.85–4.70 (m, 2H, isosorbide H-2 and H-5), 3.90–3.60 (m, 4H, isosorbide H-1, H-3, H-4, H-6), 2.45 (s, 3H, tosyl CH3).

  • FT-IR (cm⁻¹) : 1745 (C=O, carbamate), 1360 (S=O, tosylate), 1175 (C-O, sulfonate).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity. The compound is stable at −20°C for 6 months but degrades at room temperature within 2 weeks, necessitating cold storage.

Applications and Derivatives

This compound serves as an intermediate for further functionalization. The tosylate group acts as a leaving group, enabling nucleophilic displacement reactions with amines or thiols to generate advanced derivatives. Potential applications include:

  • Polymer Chemistry : As a monomer for polycarbonates or polyurethanes with enhanced thermal stability.

  • Pharmaceuticals : Prodrug formulations where enzymatic cleavage of the carbamate releases bioactive molecules .

Chemical Reactions Analysis

Types of Reactions

Isosorbide-2-benzylcarbamate-5-tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be replaced by nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: Isosorbide derivatives and benzylamine.

Scientific Research Applications

Medicinal Chemistry

Cholinesterase Inhibition
Isosorbide-2-benzylcarbamate-5-tosylate has been studied for its potent inhibitory effects on butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound exhibits high selectivity for BuChE over acetylcholinesterase (AChE), making it a promising candidate for therapeutic interventions targeting cognitive decline. Its mechanism of action involves time-dependent, competitive inhibition, which suggests potential for developing long-lasting treatments for cholinergic dysfunction .

Antimicrobial Properties
Research indicates that derivatives of isosorbide-based compounds, including this compound, possess significant antimicrobial activity. These compounds have shown effectiveness against various bacterial strains and biofilms, which are critical in treating chronic infections. The ability to disrupt biofilm formation makes them valuable in clinical settings, particularly for devices prone to bacterial colonization .

Drug Delivery Systems

Lipid Nanoparticle Compositions
Isosorbide derivatives are being explored in lipid nanoparticle formulations for drug delivery. These systems aim to enhance the bioavailability and efficacy of therapeutic agents while minimizing immune responses. The structural modifications of lipid nanoparticles that incorporate isosorbide derivatives can lead to improved tolerance upon repeated administration of therapeutic proteins .

Therapeutic Protein Delivery
The integration of isosorbide-based compounds into lipid formulations has shown promise in delivering nucleic acids and proteins effectively. This approach could revolutionize treatments for genetic disorders and cancer therapies by facilitating targeted delivery and sustained release of therapeutic agents .

Materials Science

Biodegradable Polymers
this compound can be utilized in the synthesis of biodegradable polymers. These materials are increasingly important in medical applications such as sutures, drug delivery devices, and tissue engineering scaffolds. The incorporation of isosorbide enhances the mechanical properties and biodegradability of these polymers, making them suitable for various applications in regenerative medicine .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryCholinesterase inhibition for neurodegenerative diseases
Antimicrobial PropertiesEffective against bacterial strains and biofilms
Drug Delivery SystemsUsed in lipid nanoparticles for improved drug delivery
Therapeutic Protein DeliveryEnhances bioavailability of nucleic acids and proteins
Materials ScienceSynthesis of biodegradable polymers

Case Studies

  • Cholinesterase Inhibition Study
    A study demonstrated that this compound exhibited an IC50 value indicating potent inhibition of BuChE with minimal side effects on AChE activity. This selectivity suggests its potential use as a therapeutic agent in Alzheimer's disease management .
  • Antimicrobial Efficacy Research
    Research highlighted the effectiveness of isosorbide derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as alternatives to conventional antibiotics, particularly in treating biofilm-associated infections .
  • Lipid Nanoparticle Formulation Development
    A recent investigation into lipid nanoparticle formulations incorporating isosorbide derivatives showed enhanced stability and reduced immune response upon repeated dosing in animal models, paving the way for future clinical applications .

Mechanism of Action

The mechanism of action of isosorbide-2-benzylcarbamate-5-tosylate involves:

Comparison with Similar Compounds

Edoxaban Tosylate Monohydrate

Structural and Functional Insights: Edoxaban Tosylate Monohydrate (CAS: 1229194-11-9) is an anticoagulant drug. Unlike Isosorbide-2-benzylcarbamate-5-tosylate, it contains a complex heterocyclic core with chlorothiophene and a tosylate group. Key differences include:

  • Molecular Complexity : Edoxaban Tosylate (MF: C₃₁H₃₈ClN₇O₇S₂, MW: 720.26) is significantly larger and more nitrogen-rich compared to typical isosorbide derivatives .

Safety Profile: Edoxaban Tosylate’s safety data sheet highlights precautions for inhalation, skin contact, and ingestion, emphasizing its bioactive nature . No analogous safety data are available for this compound.

Isosorbide Mononitrate

Structural Comparison: Isosorbide Mononitrate (MF: C₆H₉NO₆) is a nitrate ester of isosorbide, used to treat angina. Unlike the tosylate and benzylcarbamate modifications in the target compound, its nitro groups release nitric oxide, inducing vasodilation.

  • Solubility : Nitrate esters are generally more polar than tosylates, affecting bioavailability.
  • Stability : Tosylates are more stable under basic conditions, whereas nitrate esters may decompose under heat or light.

Tosylate-Containing Pharmaceuticals

General Trends :
Tosylates are often employed as counterions to improve solubility or crystallinity. Examples include:

  • Imatinib Mesylate (vs. Tosylate): Mesylate salts may exhibit different pharmacokinetics due to anion size and polarity.

Data Table: Comparative Analysis

Parameter This compound Edoxaban Tosylate Monohydrate Isosorbide Mononitrate
Molecular Formula Not Available C₃₁H₃₈ClN₇O₇S₂ C₆H₉NO₆
Molecular Weight Not Available 720.26 191.14
Functional Groups Tosylate, Benzylcarbamate Tosylate, Chlorothiophene Nitrate Ester
Primary Application Research (speculative) Anticoagulant Vasodilation (Angina)
Solubility Likely moderate (tosylate enhances) Low (hydrophobic core) High (polar nitrate)
Safety Data Not Available Detailed MSDS available Well-documented

Q & A

Q. What are the optimal synthetic routes for Isosorbide-2-benzylcarbamate-5-tosylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Begin with isosorbide as the precursor. Tosylation at the 5-position typically requires controlled temperatures (0–5°C) to minimize side reactions, while benzylcarbamate introduction at the 2-position may involve coupling agents like DCC/DMAP in anhydrous DMF. Monitor yields via HPLC and characterize intermediates using 1^1H/13^13C NMR to confirm regioselectivity . Compare solvent systems (e.g., THF vs. DCM) for stepwise vs. one-pot syntheses.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine 1^1H NMR (to confirm proton environments at 2- and 5-positions) with FT-IR (C=O stretch at ~1700 cm1^{-1} for carbamate, S=O at ~1360 cm1^{-1} for tosylate). Use LC-MS with ESI+ mode to verify molecular ion peaks and rule out hydrolytic degradation. Cross-reference retention times with known standards .

Q. What are the critical stability parameters for storing this compound, and how should degradation products be monitored?

  • Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tosylate group. Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Analyze degradation via TLC (silica gel, ethyl acetate/hexane) and quantify impurities using UPLC-PDA. Note: Benzylcarbamate hydrolysis may release CO2_2, detectable via headspace GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks in crowded regions), employ 2D techniques like HSQC or NOESY to assign stereochemistry. If X-ray crystallography is unavailable, compare computational models (DFT-optimized structures) with experimental data. Address discrepancies by repeating syntheses under rigorously anhydrous conditions to exclude solvent artifacts .

Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic substitution reactions, given conflicting literature reports on tosylate leaving-group efficiency?

  • Methodological Answer : Design competitive experiments with standardized nucleophiles (e.g., NaI in acetone for SN2 reactivity). Compare kinetics via 19^19F NMR (if fluorinated analogs are used) or conduct Hammett studies to correlate electronic effects. Reconcile contradictions by verifying solvent polarity and counterion effects (e.g., K+^+ vs. Li+^+) .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the conformational flexibility of this compound in solution versus solid state?

  • Methodological Answer : Use Gaussian or ORCA for DFT calculations to map energy-minimized conformers. Compare with solid-state data (X-ray or PXRD) to identify steric hindrance from the benzyl group. Solvent effects can be modeled via COSMO-RS. Validate with variable-temperature NMR to observe ring puckering dynamics .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Include (1) a negative control (reaction without catalyst), (2) a positive control (known chiral catalyst), and (3) enantiomeric excess (ee) determination via chiral HPLC or Mosher ester analysis. Use kinetic profiling to differentiate between catalyst turnover vs. substrate inhibition .

Q. How should researchers address low reproducibility in biological assays involving this compound, such as inconsistent IC50_{50}50​ values in enzyme inhibition studies?

  • Methodological Answer : Standardize assay conditions (buffer pH, temperature, DMSO concentration ≤1%). Pre-equilibrate the compound in assay buffer for 30 min to ensure solubility. Use internal standards (e.g., a fluorescent probe) to normalize plate-to-plate variability. Perform triplicate runs with blinded data analysis .

Contradiction Analysis & Theoretical Frameworks

Q. When conflicting reports exist about the compound’s solubility in polar aprotic solvents, how can researchers design experiments to identify the source of discrepancy?

  • Methodological Answer : Systematically vary solvent purity (HPLC-grade vs. technical grade), moisture content (Karl Fischer titration), and degassing protocols. Use saturation shake-flask method with UV-Vis quantification. Compare results with Hansen solubility parameters calculated via HSPiP software .

Q. How can dialectical frameworks (e.g., principal vs. secondary contradictions) guide the prioritization of research problems, such as optimizing synthetic yield versus reducing toxicity?

  • Methodological Answer : Apply the "principal contradiction" lens: If toxicity arises from residual reagents (secondary), prioritize yield optimization via purification (e.g., flash chromatography). If toxicity is intrinsic (principal), redesign the scaffold (e.g., replace tosylate with mesylate). Balance trade-offs using Pareto analysis .

Ethical & Methodological Compliance

Q. What safety protocols are critical when handling this compound, given its potential reactivity and lack of FDA approval?

  • Methodological Answer : Use fume hoods for synthesis, wear nitrile gloves (resistant to DMF), and avoid skin contact with tosylate intermediates. Dispose of waste via halogenated solvent containers. Document all procedures under institutional biosafety committee (IBC) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.